molecular formula C30H29N5O2 B2603651 2-morpholino-1-(1',3',5-triphenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)ethanone CAS No. 1020051-87-9

2-morpholino-1-(1',3',5-triphenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)ethanone

Cat. No. B2603651
CAS RN: 1020051-87-9
M. Wt: 491.595
InChI Key: ARUYDJMNTHQDDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-morpholino-1-(1',3',5-triphenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)ethanone is a useful research compound. Its molecular formula is C30H29N5O2 and its molecular weight is 491.595. The purity is usually 95%.
BenchChem offers high-quality 2-morpholino-1-(1',3',5-triphenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-morpholino-1-(1',3',5-triphenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Catalysis and Ligand Applications

a. C-O Coupling Reactions: Ad-BippyPhos catalyzes C-O coupling reactions, allowing the synthesis of aryl and heteroaryl ethers from aryl or heteroaryl bromides/chlorides and primary aliphatic alcohols . This process is crucial in pharmaceutical and materials science.

b. Fluorinated Aniline Synthesis: The compound also finds use in synthesizing fluorinated anilines. By coupling fluoroalkylamines with aryl bromides and chlorides, Ad-BippyPhos enables the creation of valuable fluorinated organic compounds.

Medicinal Chemistry and Neuroprotection

Beyond catalysis, Ad-BippyPhos has potential applications in medicinal chemistry:

a. Anti-Oxidant and Anti-Inflammatory Effects: Derivatives of 1,3,5-triphenyl-1,2,4-triazole (similar to Ad-BippyPhos) have been studied for their anti-oxidant and anti-inflammatory properties. Compound 9, an optimized derivative, showed neuroprotective effects in a rat middle cerebral artery occlusion (MCAO) model .

Inhibition Studies

Ad-BippyPhos derivatives have been explored for their inhibitory effects:

a. 1,3,5-Triphenyl-4,5-Dihydro-(1H)-Pyrazole Derivatives: These derivatives, characterized by a 4-chlorophenyl substituent at position 1 and a 2-hydroxyphenyl at position 3, exhibit inhibition potency. Such studies contribute to drug discovery and understanding biological pathways .

properties

IUPAC Name

1-[3-(1,3-diphenylpyrazol-4-yl)-5-phenyl-3,4-dihydropyrazol-2-yl]-2-morpholin-4-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H29N5O2/c36-29(22-33-16-18-37-19-17-33)35-28(20-27(31-35)23-10-4-1-5-11-23)26-21-34(25-14-8-3-9-15-25)32-30(26)24-12-6-2-7-13-24/h1-15,21,28H,16-20,22H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARUYDJMNTHQDDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC(=O)N2C(CC(=N2)C3=CC=CC=C3)C4=CN(N=C4C5=CC=CC=C5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H29N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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